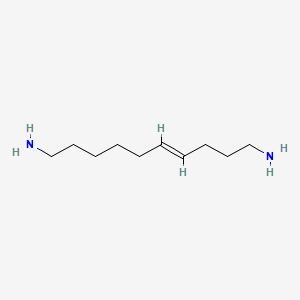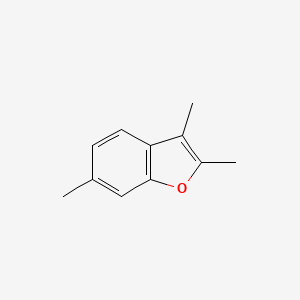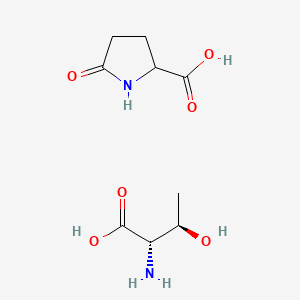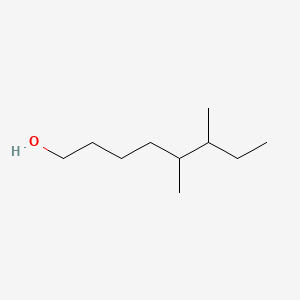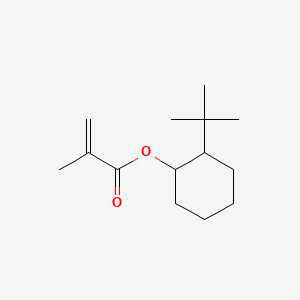
2-(1,1-Dimethylethyl)cyclohexyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dimethylethyl)cyclohexyl methacrylate is an organic compound with the molecular formula C14H24O2. It is a methacrylate ester derived from methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol. This compound is known for its applications in polymer chemistry, particularly in the production of specialty polymers and copolymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)cyclohexyl methacrylate typically involves the esterification of methacrylic acid with 2-(1,1-dimethylethyl)cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be more efficient than batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-(1,1-Dimethylethyl)cyclohexyl methacrylate can undergo various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used under mild heating.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-(1,1-dimethylethyl)cyclohexanol.
Transesterification: New esters and alcohols depending on the reactants used.
科学研究应用
2-(1,1-Dimethylethyl)cyclohexyl methacrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as enhanced thermal stability and mechanical strength.
Material Science: Incorporated into coatings, adhesives, and sealants to improve their performance characteristics.
Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of high-performance plastics and resins for automotive and aerospace industries.
作用机制
The mechanism of action of 2-(1,1-Dimethylethyl)cyclohexyl methacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate group contains a double bond that can be activated by free radicals, leading to the formation of polymer chains. The molecular targets and pathways involved in its polymerization include the initiation, propagation, and termination steps typical of free radical polymerization.
相似化合物的比较
Similar Compounds
- Cyclohexyl methacrylate
- 2-tert-Butylcyclohexyl acetate
- Methacrylic acid 2-tert-butylcyclohexyl ester
Uniqueness
2-(1,1-Dimethylethyl)cyclohexyl methacrylate is unique due to the presence of the 2-(1,1-dimethylethyl)cyclohexyl group, which imparts specific steric and electronic effects. These effects can influence the polymerization behavior and the properties of the resulting polymers, making it distinct from other methacrylate esters.
属性
CAS 编号 |
94134-45-9 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC 名称 |
(2-tert-butylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-10(2)13(15)16-12-9-7-6-8-11(12)14(3,4)5/h11-12H,1,6-9H2,2-5H3 |
InChI 键 |
YDLVSIHYCVMLPY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC1CCCCC1C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


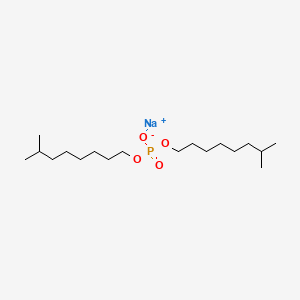
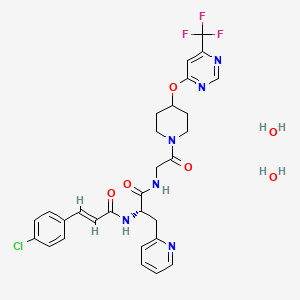

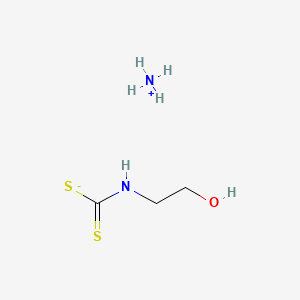
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)


